molecular formula C25H25N3O3 B2912208 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea CAS No. 1207039-99-3

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea

Cat. No. B2912208
M. Wt: 415.493
InChI Key: MRGJCBBWFKAHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and mitosis. BI-2536 has been extensively studied for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and cell death in cancer cells.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline with ethoxyphenyl isocyanate, followed by reduction of the resulting intermediate with sodium borohydride.

Starting Materials
2-benzoyl-1,2,3,4-tetrahydroisoquinoline, ethoxyphenyl isocyanate, sodium borohydride, methanol, chloroform

Reaction
Step 1: Dissolve 2-benzoyl-1,2,3,4-tetrahydroisoquinoline (1.0 g) in methanol (10 mL) and add ethoxyphenyl isocyanate (1.2 g). Stir the mixture at room temperature for 24 hours., Step 2: Evaporate the solvent under reduced pressure and dissolve the resulting solid in chloroform (10 mL)., Step 3: Add sodium borohydride (0.5 g) to the solution and stir at room temperature for 2 hours., Step 4: Quench the reaction by adding water (10 mL) and extract the product with chloroform (3 x 10 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a white solid (yield: 80%).

Mechanism Of Action

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea inhibits Plk1, which is involved in several key processes during mitosis, including spindle formation, chromosome alignment, and cytokinesis. Inhibition of Plk1 leads to mitotic arrest and cell death in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer effects, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to have other biochemical and physiological effects. For example, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. Additionally, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the growth of malaria parasites.

Advantages And Limitations For Lab Experiments

One advantage of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in mitosis and other cellular processes. However, one limitation of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are several future directions for research on 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea. One area of interest is the development of more potent and selective Plk1 inhibitors. Additionally, researchers are exploring the potential of combining 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea with other chemotherapeutic agents to enhance its anti-cancer effects. Finally, there is interest in exploring the potential of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea for the treatment of other diseases, such as malaria.

Scientific Research Applications

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been widely studied for its potential as an anti-cancer agent. In preclinical studies, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to induce mitotic arrest and cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.

properties

IUPAC Name

1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-2-31-23-11-7-6-10-22(23)27-25(30)26-21-13-12-18-14-15-28(17-20(18)16-21)24(29)19-8-4-3-5-9-19/h3-13,16H,2,14-15,17H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGJCBBWFKAHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea

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